molecular formula C8H4ClNO6 B8119350 4-Chloro-3-nitrophthalic acid

4-Chloro-3-nitrophthalic acid

Cat. No.: B8119350
M. Wt: 245.57 g/mol
InChI Key: FOFFYHUHMLPFNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-3-nitrophthalic acid is an organic compound with the molecular formula C8H4ClNO4 It is a derivative of phthalic acid, where the hydrogen atoms on the benzene ring are substituted by a chlorine atom and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-nitrophthalic acid typically involves the nitration of 4-chlorophthalic acid. The process can be summarized as follows:

    Nitration Reaction: 4-Chlorophthalic acid is treated with a nitrating agent, such as a mixture of concentrated sulfuric acid and nitric acid, at a controlled temperature to introduce the nitro group at the 3-position of the benzene ring.

    Purification: The resulting product is purified through recrystallization or other suitable methods to obtain high-purity this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-nitrophthalic acid undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas, palladium on carbon, or other suitable catalysts.

    Nucleophiles: Amines, thiols, or other nucleophilic reagents.

Major Products Formed

    Reduction Products: 4-Chloro-3-aminophthalic acid.

    Substitution Products: Various derivatives depending on the nucleophile used.

Scientific Research Applications

4-Chloro-3-nitrophthalic acid has several scientific research applications, including:

    Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Materials Science: The compound’s derivatives are used in the development of advanced materials with specific properties, such as nonlinear optical materials.

    Biological Studies: It is used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.

Mechanism of Action

The mechanism of action of 4-Chloro-3-nitrophthalic acid in various applications depends on its chemical structure and reactivity. For example:

    In Organic Synthesis: The compound acts as a building block, undergoing various chemical transformations to form more complex molecules.

    In Materials Science: Its derivatives exhibit unique optical properties due to the presence of the nitro and chloro substituents, which influence the electronic structure of the molecule.

Comparison with Similar Compounds

Similar Compounds

    3-Nitrophthalic Acid: Similar in structure but lacks the chlorine substituent.

    4-Chlorophthalic Acid: Similar in structure but lacks the nitro group.

Uniqueness

4-Chloro-3-nitrophthalic acid is unique due to the presence of both the nitro and chlorine substituents, which confer distinct chemical and physical properties. These substituents influence the compound’s reactivity and its applications in various fields.

Properties

IUPAC Name

4-chloro-3-nitrophthalic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClNO6/c9-4-2-1-3(7(11)12)5(8(13)14)6(4)10(15)16/h1-2H,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOFFYHUHMLPFNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C(=O)O)C(=O)O)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClNO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.